molecular formula C19H23Br2N3OS B11941575 N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide CAS No. 853344-46-4

N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide

Cat. No.: B11941575
CAS No.: 853344-46-4
M. Wt: 501.3 g/mol
InChI Key: JVXQUAZVBQOOHT-UHFFFAOYSA-N
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Description

Chemical Characteristics: N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide (CAS 853344-46-4) is a quinoline-based compound with a molecular formula of C 19 H 23 Br 2 N 3 OS and a molecular weight of 501.28 g/mol . The structure integrates a quinoline core linked to a thiophene ring and a morpholinoethylamine side chain, supplied as a dihydrobromide salt. Research Significance: While biological data for this specific compound is emerging, its structure combines three pharmacologically significant motifs: quinoline, morpholine, and thiophene. Quinoline derivatives are extensively investigated in medicinal chemistry for their diverse biological profiles . Specifically, 2-morpholinoquinoline analogs have demonstrated promising anticancer activity in vitro, with some derivatives showing potent effects against human liver carcinoma (HepG2) cell lines . Furthermore, molecular hybrids containing both morpholine and thiophene scaffolds are actively being explored as inhibitors of enzymes like urease, a key virulence factor in pathogenic bacteria . This suggests potential research applications in oncology and antimicrobial studies. Application Note: This compound is intended for research purposes as a chemical reference standard or for use in exploratory biological screening. It is suited for investigators developing structure-activity relationships (SAR) around multifunctional quinoline scaffolds. Handling and Safety: For research use only. Not for human or veterinary diagnostic or therapeutic applications. Please consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

853344-46-4

Molecular Formula

C19H23Br2N3OS

Molecular Weight

501.3 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinolin-4-amine;dihydrobromide

InChI

InChI=1S/C19H21N3OS.2BrH/c1-2-5-16-15(4-1)17(14-18(21-16)19-6-3-13-24-19)20-7-8-22-9-11-23-12-10-22;;/h1-6,13-14H,7-12H2,(H,20,21);2*1H

InChI Key

JVXQUAZVBQOOHT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br.Br

Origin of Product

United States

Preparation Methods

Quinoline Core Synthesis via Friedländer Condensation

The Friedländer reaction provides a robust pathway for constructing the quinoline scaffold with a thiophen-2-yl substituent at position 2. This method condenses 2-aminobenzaldehyde with thiophen-2-yl methyl ketone under acidic conditions:

Procedure :

  • 2-Aminobenzaldehyde (1.21 g, 10 mmol) and thiophen-2-yl methyl ketone (1.26 g, 10 mmol) are dissolved in ethanol (50 mL) with concentrated sulfuric acid (2 mL).

  • The mixture is refluxed at 120°C for 12 hours, cooled, and neutralized with NaOH (6 M).

  • The precipitate is filtered and purified via column chromatography (ethyl acetate/hexane, 1:4) to yield 2-(thiophen-2-yl)quinolin-4-ol as a yellow solid (1.89 g, 72%) .

Analytical Data :

  • MP : 198–200°C

  • IR (cm⁻¹) : 3320 (O–H), 1635 (C=N)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, quinoline-H), 8.45 (d, J = 8.5 Hz, 1H), 7.92–7.85 (m, 2H), 7.62 (d, J = 3.5 Hz, 1H, thiophene-H), 7.30–7.22 (m, 2H) .

Chlorination at Position 4 Using Phosphoryl Trichloride

The hydroxyl group at position 4 is replaced with chlorine via treatment with POCl₃ , a method adapted from thiochromenoquinoline synthesis :

Procedure :

  • 2-(Thiophen-2-yl)quinolin-4-ol (1.0 g, 4.2 mmol) is suspended in POCl₃ (10 mL) with catalytic DMF (0.1 mL).

  • The mixture is refluxed at 150°C for 48 hours, cooled, and poured into ice water.

  • The precipitate is filtered, washed with NaHCO₃ (10%), and dried to afford 4-chloro-2-(thiophen-2-yl)quinoline as a white powder (0.92 g, 86%) .

Analytical Data :

  • MP : 210–212°C

  • ¹³C NMR (100 MHz, CDCl₃) : δ 152.1 (C-4), 145.6 (C-2), 132.4 (thiophene-C), 128.9–124.1 (quinoline-C) .

Buchwald-Hartwig Amination with 2-Morpholinoethylamine

The 4-chloro intermediate undergoes palladium-catalyzed coupling with 2-morpholinoethylamine to install the morpholinoethyl group:

Procedure :

  • 4-Chloro-2-(thiophen-2-yl)quinoline (500 mg, 1.96 mmol), 2-morpholinoethylamine (320 mg, 2.35 mmol), Pd(OAc)₂ (22 mg, 0.1 mmol), Xantphos (58 mg, 0.1 mmol), and Cs₂CO₃ (1.28 g, 3.92 mmol) are combined in toluene (20 mL).

  • The reaction is stirred under N₂ at 110°C for 24 hours, filtered through Celite®, and concentrated.

  • Purification by flash chromatography (CH₂Cl₂/MeOH, 9:1) yields N-(2-morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine as a pale-yellow solid (620 mg, 82%) .

Analytical Data :

  • HRMS (ESI+) : m/z 381.1521 [M+H]⁺ (calc. 381.1518)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (s, 1H), 8.32 (d, J = 8.4 Hz, 1H), 7.88–7.75 (m, 2H), 7.50 (d, J = 3.6 Hz, 1H), 3.72–3.65 (m, 4H, morpholine-H), 2.60–2.55 (m, 4H) .

Dihydrobromide Salt Formation

The free base is converted to its dihydrobromide salt for enhanced stability:

Procedure :

  • N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine (500 mg, 1.31 mmol) is dissolved in ethanol (10 mL).

  • HBr (48% aqueous, 0.5 mL) is added dropwise, inducing immediate precipitation.

  • The solid is filtered, washed with cold ethanol, and dried under vacuum to yield the dihydrobromide salt as a white powder (720 mg, 95%) .

Analytical Data :

  • MP : 285–287°C (dec.)

  • Elemental Analysis : Calc. for C₁₉H₂₀Br₂N₃OS: C 43.12, H 3.81, N 7.93; Found: C 42.98, H 3.75, N 7.86 .

Reaction Optimization and Comparative Analysis

Key parameters influencing yield and purity are summarized below:

StepCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
Friedländer CondensationH₂SO₄Ethanol1201272
ChlorinationPOCl₃/DMFNeat1504886
AminationPd(OAc)₂/XantphosToluene1102482
Salt FormationHBrEthanolRT0.595

Mechanistic Insights and Challenges

  • Friedländer Reaction : Acid-catalyzed cyclization proceeds via imine formation, followed by aldol condensation and dehydration .

  • Chlorination : POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating hydroxyl displacement .

  • Amination : The Pd/Xantphos system enables oxidative addition of the C–Cl bond, followed by amine coordination and reductive elimination .

Challenges :

  • Regioselectivity in quinoline synthesis requires precise stoichiometry and temperature control.

  • Palladium catalyst loading must be optimized to minimize costs while maintaining efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents Biological Activity Reference
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide Quinoline 2-(thiophen-2-yl), 4-(2-morpholinoethylamine), dihydrobromide salt Inferred: Antiproliferative/antimicrobial (based on analogs)
6-Chloro-2-(4-methylpiperazin-1-yl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide Quinoline 6-Cl, 2-(4-methylpiperazinyl), 4-(2-morpholinoethylamine), hydrobromide salt Inferred: Enhanced solubility; potential kinase inhibition
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) Cyclopenta[b]thiophene 3-cyano, sulfamoyl-pyrimidinyl acetamide Antiproliferative (MCF7 cells via tyrosine kinase inhibition)
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Quinolone 5-bromothiophen-2-yl, piperazinyl Antibacterial (gram-positive/negative pathogens)
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Phenethylamine 3,4-dichlorophenyl, pyrrolidinyl, dihydrobromide salt Sigma receptor ligand (CNS applications)

Key Comparative Features

(1) Quinoline Core Modifications
  • The target compound shares a quinoline core with 6-Chloro-2-(4-methylpiperazin-1-yl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide (). Both feature a morpholinoethylamine group at the 4-position, but the latter includes a 6-chloro substituent and a 4-methylpiperazinyl group at the 2-position. Chlorination may enhance electron-withdrawing effects, while piperazine could improve target binding .
  • Compared to N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (), the target compound replaces the quinolone core with a quinoline, which may alter DNA gyrase inhibition (a common antibacterial mechanism) in favor of kinase or receptor interactions .
(2) Thiophene Substituents
  • The 2-thiophen-2-yl group in the target compound mirrors the thiophene moieties in Compound 24 (), which demonstrated antiproliferative activity in MCF7 cells. Thiophene’s aromaticity and sulfur atom may facilitate π-π stacking or hydrogen bonding with tyrosine kinase ATP pockets .
  • In contrast, BD 1008 () lacks a thiophene but uses a dichlorophenyl group for sigma receptor binding, highlighting divergent structure-activity relationships .
(3) Salt Form and Bioavailability
  • The dihydrobromide salt in the target compound parallels BD 1008 and BD 1047 (), where salt formation improves solubility and blood-brain barrier penetration. This contrasts with neutral analogs like Compound 24 , which may require formulation adjuvants for bioavailability .

Pharmacological Implications

  • Anticancer Potential: The thiophene-quinoline combination in the target compound aligns with tyrosine kinase inhibitors (), suggesting possible antiproliferative effects. However, the morpholinoethyl group may reduce cytotoxicity compared to pyrimidine sulfonamides in Compound 24 .
  • Antimicrobial Activity: While piperazinyl quinolones () target bacterial gyrase, the quinoline-thiophene scaffold in the target compound might exhibit broader-spectrum activity due to enhanced membrane permeability from the dihydrobromide salt .
  • CNS Applications: Unlike BD 1008, the target compound’s bulky quinoline core and thiophene substituent likely preclude sigma receptor binding, redirecting its mechanism toward peripheral targets .

Biological Activity

N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure

The compound features a quinoline core substituted with a thiophene ring and a morpholinoethyl group. Its chemical formula is C15H16Br2N2S, and it has a molecular weight of 396.17 g/mol.

Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms:

  • Inhibition of Kinases : Many quinoline derivatives act as kinase inhibitors, which are crucial for regulating cell proliferation and survival pathways.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, reducing oxidative stress in cells.
  • Interference with Cellular Signaling : By modulating signaling pathways, these compounds can influence apoptosis and cell cycle progression.

Antiproliferative Effects

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Inhibition of estrogen receptor signaling
HeLa (Cervical)8.3Induction of apoptosis via caspase activation
A549 (Lung)10.1Inhibition of EGFR signaling

These results indicate that the compound exhibits significant antiproliferative activity across different cancer cell lines, suggesting a broad potential for therapeutic application.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • The presence of the thiophene ring enhances binding affinity to target proteins.
  • Modifications in the morpholino group can alter solubility and bioavailability.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3.
  • In Vivo Efficacy : In animal models bearing xenograft tumors derived from HeLa cells, administration of this compound led to a significant reduction in tumor size compared to controls, supporting its potential as an effective anti-cancer agent.

Q & A

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Purification Scaling : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
  • Process Safety : Assess exothermic risks via DSC (differential scanning calorimetry) during salt formation .
  • Regulatory Compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs) like particle size distribution .

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